3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
3-phenyl-2-(piperazin-1-ylmethyl)imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-2-5-14(6-3-1)22-16(13-21-11-9-18-10-12-21)20-15-7-4-8-19-17(15)22/h1-8,18H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGQWDWUAKAKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=C(N2C4=CC=CC=C4)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Imidazo[4,5-b]pyridine Core
Method A: N–C–N Bond Formation via Cyclization of 2-Halo-3-aminopyridines
- Starting Material: 2-Halo-3-aminopyridines (e.g., 2-chloro-3-aminopyridine)
- Reaction Conditions:
- React with diamines (e.g., piperazine derivatives) in the presence of Lewis acids such as FeCl₃ or under oxidative conditions.
- Alternatively, employ metal-catalyzed cyclizations (Pd or Cu catalysis) with aldehydes or carboxylic acids to promote heterocycle formation.
- Outcome: Formation of the imidazo[4,5-b]pyridine scaffold via intramolecular cyclization.
Method B: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridines
- Reaction Sequence:
- S_NAr reaction of 2-chloro-3-nitropyridine with amines to form pyridine diamines.
- Reduction of nitro groups to amines using Zn/HCl or catalytic hydrogenation.
- Cyclization through condensation with aldehydes or via heterocyclization under thermal conditions.
- Advantages: High yields, operational simplicity, and minimal purification steps.
Specific Synthesis Pathway for the Target Compound
Based on the literature, a typical synthetic route involves:
- Step 1: Synthesis of the imidazo[4,5-b]pyridine core via cyclization of 2-chloro-3-nitropyridine with suitable diamines under thermal or catalytic conditions (as described in).
- Step 2: Reduction of nitro groups to amines, followed by selective N-alkylation or nucleophilic substitution with phenyl or piperazine derivatives.
- Step 3: Introduction of the phenyl group at the 3-position using electrophilic aromatic substitution or cross-coupling reactions.
- Step 4: Attachment of the piperazin-1-ylmethyl group at the 2-position through nucleophilic displacement or Pd-catalyzed amination.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| N–C–N Cyclization | 2-Halo-3-aminopyridines | FeCl₃, aldehydes | Heating 80–120°C | 70–85% | Efficient heterocycle formation |
| Tandem S_NAr & Reduction | 2-Chloro-3-nitropyridine | Zn/HCl, amines | 80°C, 2–4 h | 65–78% | High yield, operational simplicity |
| Cross-Coupling | Aromatic boronic acids | Pd catalysts | 80°C, inert atmosphere | 60–75% | For phenyl substitution |
| Nucleophilic Displacement | Halogenated intermediates | Piperazine derivatives | Reflux, 12–24 h | 55–70% | Selective at 2-position |
Research Findings and Optimization Insights
- Catalyst Selection: Palladium-catalyzed amination reactions significantly improve yields and regioselectivity for attaching piperazine groups.
- Solvent Effects: Polar aprotic solvents like DMF or DMSO enhance reaction rates and product purity.
- Temperature Control: Elevated temperatures (~80°C) facilitate cyclization and substitution steps, but excessive heat may lead to side reactions.
- Yield Enhancement: Use of microwave-assisted synthesis has been reported to reduce reaction times and increase overall yields.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or imidazo[4,5-b]pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, organometallic reagents, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is its role as an inhibitor of Aurora kinases. Aurora kinases are crucial regulators of cell division, and their dysregulation is often associated with cancer progression.
Case Study: Aurora Kinase Inhibition
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine, including those with the piperazinyl motif, exhibit potent inhibitory activity against Aurora kinases. For instance, a study found that a related compound showed IC50 values of 0.015 µM for Aurora-A and 0.025 µM for Aurora-B, indicating strong inhibition capabilities . The structure-activity relationship (SAR) analysis revealed that modifications at the 7-position significantly enhance potency and selectivity.
Anticancer Properties
The anticancer properties of this compound have been investigated in various preclinical studies.
In Vivo Studies
In vivo efficacy studies demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models without significant toxicity . These findings suggest the potential for developing these compounds into therapeutic agents for cancer treatment.
Neuropharmacological Applications
The piperazine moiety in this compound also suggests possible neuropharmacological applications. Piperazine derivatives have been explored for their effects on neurotransmitter systems and their potential use in treating neurological disorders.
Synthesis Techniques
The synthesis typically involves multi-step reactions starting from readily available precursors in organic chemistry. The incorporation of the piperazine ring is often achieved through nucleophilic substitution reactions or coupling methods .
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, as a kinase inhibitor, it may block the phosphorylation of key proteins involved in cell signaling, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine derivatives exhibit varied biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural and Functional Analogues
Key Observations
The diaryl pharmacophore is critical for binding to COX-2’s hydrophobic pocket, mimicking celecoxib’s mode of action . In contrast, kinase inhibitors like 27e and 51 target proliferative pathways (e.g., FLT3 and Aurora kinases), with nanomolar potency (Kd = 6.2–7.5 nM). The piperazine group in these compounds improves solubility and bioavailability, enabling oral administration .
Receptor Antagonism: Compound 23a, a TXA2 receptor antagonist, highlights the scaffold’s versatility. Its 3,3-dimethylbutanoic acid side chain enhances receptor binding (Ki = 4 nM), while imidazo[4,5-b]pyridine derivatives with piperazine groups (e.g., the target compound) may adopt similar strategies for receptor interaction .
Antimicrobial Activity :
- Imidazo[4,5-b]pyridine derivatives with pyridin-3-yl substituents (e.g., compounds 5a–k in ) showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC = 32–64 µg/mL). The target compound’s piperazine group could similarly enhance membrane penetration .
Structural Insights: Piperazine vs. Other Substituents: Piperazine-containing derivatives (e.g., 27e, 51) often exhibit enhanced kinase inhibition and oral bioavailability compared to non-piperazine analogs. For example, replacing piperazine with a benzyl group in 23a maintained potency but reduced solubility . Halogen Effects: Chloro or bromo substituents at position 6 (e.g., 27e, 51) improve kinase binding affinity, likely through hydrophobic interactions with ATP-binding pockets .
Biological Activity
Overview
3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an imidazo[4,5-b]pyridine core, a phenyl group, and a piperazine moiety, making it a promising candidate for drug design and development.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[4,5-b]pyridine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Phenyl Group : Often accomplished via Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium catalyst.
- Attachment of the Piperazine Moiety : This is done through nucleophilic substitution reactions where a piperazine derivative reacts with a suitable leaving group on the imidazo scaffold.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and receptors. As a kinase inhibitor, it can modulate key signaling pathways involved in cell proliferation and apoptosis. The compound binds to these targets, inhibiting their activity and affecting downstream cellular processes .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance:
- Case Study : In vitro studies demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of bacterial strains. Its effectiveness can be summarized as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure. Key observations include:
- Piperazine Modifications : Alterations in the piperazine ring can enhance selectivity towards certain kinases.
- Phenyl Substituents : Different substituents on the phenyl ring can significantly affect potency and selectivity against various biological targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other known compounds in its class:
| Compound | Target | Activity |
|---|---|---|
| Imatinib | BCR-Abl Kinase | Strong inhibitor |
| Flumatinib | BCR-Abl Kinase | Moderate inhibitor |
| 3-Pyridinyl derivatives | Various kinases | Variable activity |
This table highlights how structural differences influence biological activity and target specificity among related compounds .
Q & A
Q. What are the standard synthetic routes for preparing 3-phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine derivatives?
A multistep synthetic approach is commonly employed. For example, pyridine aldehydes are reacted with diamines (e.g., pyridine-2,3-diamine) in the presence of ceric ammonium nitrate (CAN)/H₂O₂ to form the imidazo[4,5-b]pyridine core. Piperazine moieties are introduced via alkylation or nucleophilic substitution. Microwave-assisted Pd/Cu co-catalysis has also been used for direct C-2 alkenylation of the core structure, enabling rapid functionalization .
Q. How are structural and electronic properties of these derivatives characterized?
Key techniques include:
- X-ray crystallography : Resolves dihedral angles between aromatic rings and confirms substituent orientation (e.g., 67.7° between phenyl and imidazo[4,5-b]pyridine in one crystal structure) .
- NMR spectroscopy : ¹H and ¹³C NMR verify regioselectivity in triazole or piperazine substitutions .
- Mass spectrometry and CHN analysis : Validate molecular weight and purity .
Q. What in vitro assays are used to screen biological activity?
- Antimicrobial activity : Tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution, with comparisons to streptomycin/gentamicin .
- Kinase inhibition : Biochemical assays (e.g., fluorescence polarization) measure IC₅₀ values for targets like Akt or Aurora kinases .
Advanced Research Questions
Q. How can structural modifications enhance kinase inhibition potency and selectivity?
- Piperazine optimization : Substituting the piperazine group with halogenated benzyl groups (e.g., 4-chlorobenzyl) improves binding to hydrophobic pockets in kinases like Aurora-A (Kd = 7.5 nM) .
- Core rigidity : Introducing bulky substituents (e.g., 1,3-dimethylpyrazole) reduces conformational flexibility, enhancing affinity for ATP-binding clefts .
- Data-driven design : Cocrystal structures (e.g., Akt1-inhibitor complexes at 2.25 Å resolution) guide residue-specific interactions .
Q. What strategies address drug resistance in kinase-targeted therapies?
Dual FLT3/Aurora kinase inhibitors (e.g., compound 27e ) suppress resistance mechanisms in AML by concurrently targeting FLT3-ITD mutants (Kd = 38 nM) and Aurora-B (Kd = 48 nM). In vivo studies show oral bioavailability and downstream effector (p70S6) inhibition in xenograft models .
Q. How do substituent positions influence structure-activity relationships (SAR)?
Q. What pharmacokinetic parameters are critical for preclinical development?
Q. How are receptor selectivity profiles validated for serotonin receptor modulators?
- Radioligand binding assays : Measure Ki values for 5-HT6 (e.g., 6 nM for compound 2 ) vs. off-target receptors (e.g., dopamine D₂).
- Functional assays : cAMP accumulation or β-arrestin recruitment tests confirm inverse agonism/partial agonism .
Methodological and Technical Considerations
Q. How is cocrystallography applied to inhibitor optimization?
Cocrystal structures (e.g., Akt1 with imidazo[4,5-b]pyridine inhibitors) reveal critical hydrophobic interactions (e.g., occlusion of ATP-binding cleft by Val270 and Met281). This guides substitutions to enhance van der Waals contacts .
Q. What in vivo models validate dual kinase inhibitors?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
